9-(beta-D-glucofuranosyl)adenine
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Overview
Description
9-(beta-D-glucofuranosyl)adenine: is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N (9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, particularly at the N9 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted adenine derivatives, oxo derivatives, and reduced forms of the nucleoside .
Scientific Research Applications
9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in biochemical studies .
Mechanism of Action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase .
Comparison with Similar Compounds
Similar Compounds
9-beta-D-xylofuranosyladenine: Another purine nucleoside with a similar structure but different sugar moiety.
Vidarabine (9-beta-D-arabinofuranosyladenine): An antiviral drug with a similar adenine base but different sugar component.
Adenosine: A naturally occurring nucleoside with a ribose sugar instead of glucofuranose
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions. This uniqueness makes it a valuable compound for studying the effects of sugar modifications on nucleoside function and for developing novel therapeutic agents .
Properties
CAS No. |
62960-73-0 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
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